molecular formula C22H36N2O3 B567519 5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole CAS No. 1314801-34-7

5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole

Cat. No.: B567519
CAS No.: 1314801-34-7
M. Wt: 376.541
InChI Key: BVHGFOJOMOBBKV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole is an organic compound that belongs to the class of benzo[c][1,2,5]oxadiazoles. This compound is characterized by the presence of two octyloxy groups attached to the benzene ring, which enhances its solubility and electronic properties. It is widely used in the field of organic electronics, particularly in the development of organic photovoltaic cells and organic light-emitting diodes (OLEDs).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the search results, it is known that the compound exhibits a deep HOMO energy level of -5.27 eV and excellent solubility . This suggests that it may play a role in energy transfer processes.

Safety and Hazards

The compound has been classified with the signal word “Warning” and hazard statements H315-H319 . Precautionary measures include avoiding contact with skin and eyes and washing thoroughly after handling .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted benzo[c][1,2,5]oxadiazoles .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,6-Bis(octyloxy)benzo[c][1,2,5]oxadiazole is unique due to its specific electronic properties and solubility, which are enhanced by the presence of the octyloxy groups. These properties make it particularly suitable for applications in organic electronics and catalysis, where efficient charge transfer and solubility are crucial .

Properties

IUPAC Name

5,6-dioctoxy-2,1,3-benzoxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H36N2O3/c1-3-5-7-9-11-13-15-25-21-17-19-20(24-27-23-19)18-22(21)26-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVHGFOJOMOBBKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1=CC2=NON=C2C=C1OCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H36N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30857044
Record name 5,6-Bis(octyloxy)-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1314801-34-7
Record name 5,6-Bis(octyloxy)-2,1,3-benzoxadiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30857044
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.